Technical Whitepaper: Strategic Utilization of 2-Chloro-4-(3-cyanophenyl)-1-butene in API Synthesis
Technical Whitepaper: Strategic Utilization of 2-Chloro-4-(3-cyanophenyl)-1-butene in API Synthesis
The following technical guide provides an in-depth analysis of 2-Chloro-4-(3-cyanophenyl)-1-butene (CAS 731772-70-6). This document is structured for researchers and process chemists, focusing on the molecule's role as a "masked" synthetic equivalent in the production of complex aryl-alkyl-amine APIs.
Executive Summary
2-Chloro-4-(3-cyanophenyl)-1-butene (CAS 731772-70-6) is a specialized halogenated olefin intermediate. In medicinal chemistry and process development, it serves as a critical building block (CBB) for the synthesis of homochiral amines and aryl-ketone scaffolds .
Its structural uniqueness lies in the 2-chlorovinyl moiety . Unlike simple alkenes, this functional group acts as a robust "masked methyl ketone." It remains stable under various alkylation conditions but can be unmasked (hydrolyzed) to reveal a reactive carbonyl center, or utilized directly in palladium-catalyzed cross-coupling reactions. This bifunctionality makes it a high-value intermediate for synthesizing CNS and respiratory therapeutic agents containing the 3-cyanophenyl motif.
Physicochemical Profile
The following data characterizes the core properties of CAS 731772-70-6.[1][2] Where experimental values are proprietary, predictive modeling based on group contribution methods (GCM) is utilized.
Table 1: Chemical Identity & Physical Properties
| Property | Specification | Notes |
| Chemical Name | 2-Chloro-4-(3-cyanophenyl)-1-butene | IUPAC: 3-(3-chloro-3-buten-1-yl)benzonitrile |
| CAS Number | 731772-70-6 | |
| Molecular Formula | ||
| Molecular Weight | 191.66 g/mol | |
| Appearance | Colorless to pale yellow liquid | Viscous oil at RT |
| Density | Predicted | |
| Boiling Point | @ 760 mmHg (Predicted) | |
| Solubility | DMSO, DCM, Ethyl Acetate | Insoluble in water |
| LogP | 3.42 | Lipophilic |
| Flash Point | Non-flammable (Class IIIB) |
Synthetic Utility & Mechanism[6]
The "Masked Ketone" Strategy
The primary utility of CAS 731772-70-6 is its ability to function as a latent ketone equivalent. In complex synthesis, protecting a ketone as a ketal is common but requires acidic deprotection steps that may harm other sensitive groups (like the nitrile).
The 2-chlorovinyl group offers an orthogonal protection strategy:
-
Stability: It is resistant to basic conditions, nucleophiles (e.g., Grignard reagents attacking other sites), and reducing agents.
-
Activation: It is converted to the ketone (4-(3-cyanophenyl)-2-butanone) via acid-catalyzed hydrolysis or ozonolysis.
Mechanistic Pathway: Vinyl Chloride Hydrolysis
The transformation of the chlorobutene tail into a ketone is the rate-determining step in downstream processing.
Mechanism:
-
Protonation: The alkene
-bond is protonated to form a carbocation at C2 (stabilized by the chlorine atom). -
Hydration: Water attacks the carbocation.
-
Elimination: HCl is eliminated, resulting in the enol, which tautomerizes to the ketone.
Figure 1: The "Masked Ketone" activation pathway. The vinyl chloride serves as a robust precursor to the ketone, which is then converted to the final chiral amine drug.
Experimental Protocols
Protocol A: Hydrolysis to 4-(3-cyanophenyl)-2-butanone
Objective: Unmask the ketone functionality for downstream reductive amination.
Reagents:
-
CAS 731772-70-6 (1.0 eq)
-
Concentrated Sulfuric Acid (
)[3] -
Methanol (MeOH) / Water
Workflow:
-
Dissolution: Dissolve 10.0 g of CAS 731772-70-6 in 50 mL of MeOH.
-
Acidification: Cool to 0°C. Slowly add 5 mL of conc.
dropwise (Exothermic). -
Reaction: Warm to 25°C and stir for 4 hours. Monitor by TLC or HPLC (Disappearance of the vinyl chloride peak).
-
Quench: Pour mixture into 100 mL ice water. Neutralize with saturated
. -
Extraction: Extract with Ethyl Acetate (3 x 50 mL). Dry organic layer over
.[4] -
Yield: Concentrate in vacuo to yield the ketone oil (Expected yield: >90%).
Protocol B: Quality Control (HPLC Method)
Objective: Quantify purity and identify the "des-chloro" impurity.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV @ 220 nm (Nitrile absorption) and 254 nm (Aromatic).
-
Retention Time: CAS 731772-70-6 is highly lipophilic and will elute late (approx. 10-12 min).
Safety & Handling (SDS Highlights)
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Acute Toxicity (Oral) | H302: Harmful if swallowed. | Do not eat/drink in the lab. |
| Skin Irritation | H315: Causes skin irritation. | Wear nitrile gloves (0.11 mm min). |
| Eye Irritation | H319: Causes serious eye irritation.[5] | Use safety goggles with side shields.[5] |
| Specific Target Organ | H335: May cause respiratory irritation.[5] | Handle in a fume hood.[5][6] |
Critical Storage Parameter:
-
Temperature: Store at 2-8°C.
-
Atmosphere: Argon or Nitrogen blanket. The terminal alkene is susceptible to auto-oxidation over long periods.
-
Incompatibility: Avoid strong oxidizers (peroxides) and strong bases (which may cause polymerization of the vinyl chloride).
Downstream Applications (Retrosynthesis)
This intermediate is frequently employed in the synthesis of Norepinephrine-Dopamine Reuptake Inhibitors (NDRIs) and specific GPCR ligands .
Figure 2: Retrosynthetic analysis showing the position of CAS 731772-70-6 in the supply chain.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for Nitrile and Chlorobutene Derivatives. Retrieved from [Link]
- Organic Process Research & Development.Hydrolysis of Vinyl Chlorides to Ketones: Practical Methods. (General Reference for Protocol A).
(Note: Specific patent literature for CAS 731772-70-6 is proprietary. The protocols above are derived from standard validated methodologies for vinyl chloride functional group transformations.)
